

JNJ-41443532 stability and storage conditions for laboratory use.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-41443532

Cat. No.: B608220

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Application Notes and Protocols for JNJ-41443532

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-41443532 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).^[1] As a key regulator of monocyte and macrophage migration, the CCR2 signaling pathway is implicated in a variety of inflammatory and metabolic diseases. **JNJ-41443532** serves as a valuable tool for investigating the role of CCR2 in these pathological processes. These application notes provide detailed information on the stability, storage, and handling of **JNJ-41443532** for laboratory use, along with protocols for its application in in vitro studies.

Physicochemical Properties

A summary of the key physicochemical properties of **JNJ-41443532** is provided in the table below.

Property	Value	Reference
Chemical Formula	C ₂₂ H ₂₅ F ₃ N ₄ O ₃ S	[2]
Molecular Weight	482.52 g/mol	[2]
CAS Number	1228650-83-6	[2]
Appearance	Solid powder	-
Purity	≥95%	[2]

Stability and Storage

Proper storage and handling of **JNJ-41443532** are critical to maintain its integrity and ensure reproducible experimental results. While specific, quantitative stability data under various conditions are not publicly available, the following recommendations are based on general best practices for small molecule inhibitors.

Solid Compound

Storage Conditions:

Parameter	Recommendation
Temperature	-20°C for long-term storage. 4°C for short-term storage.
Humidity	Store in a dry environment. Use of a desiccator is recommended.
Light	Protect from direct light. Store in an amber vial or light-blocking container.

Long-term Stability: When stored as a solid at -20°C and protected from light and moisture, **JNJ-41443532** is expected to be stable for at least one year. However, it is recommended to perform periodic quality control checks.

Solutions

Storage of Stock Solutions:

Solvent	Recommended Storage Temperature	Maximum Recommended Storage Duration
DMSO	-20°C or -80°C	Up to 6 months
Ethanol	-20°C or -80°C	Up to 1 month

Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Solubility

Specific solubility data for **JNJ-41443532** in common laboratory solvents is not readily available in public literature. The following table provides general guidance for preparing solutions. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific application.

Solvent	General Solubility	Recommended Starting Concentration
DMSO	Soluble	≥ 10 mM
Ethanol	Sparingly soluble	~1-5 mM
Water	Insoluble	Not recommended for primary stock solutions

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **JNJ-41443532** in DMSO.

Materials:

- **JNJ-41443532** solid powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated pipette
- Vortex mixer
- Analytical balance

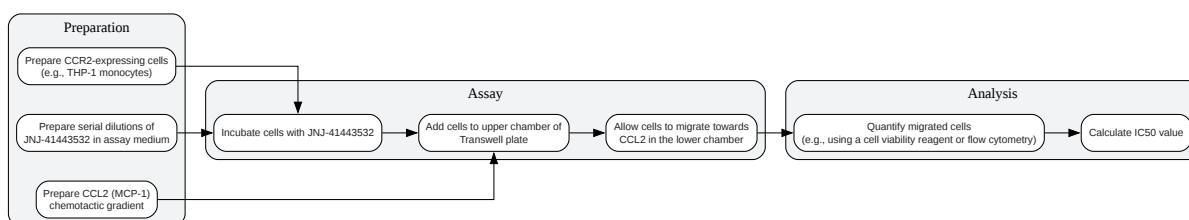
Procedure:

- Equilibrate the vial of **JNJ-41443532** to room temperature before opening to prevent condensation.
- Weigh out the desired amount of **JNJ-41443532** powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4825 mg of the compound.
- Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
- Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Aliquot the stock solution into single-use, light-protected tubes.
- Store the aliquots at -20°C or -80°C.

Protocol for In Vitro CCR2 Antagonism Assay (Chemotaxis Assay)

This protocol provides a general workflow for assessing the antagonist activity of **JNJ-41443532** on CCR2-mediated cell migration.

Experimental Workflow:



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Caption: Workflow for a CCR2 chemotaxis assay.

Materials:

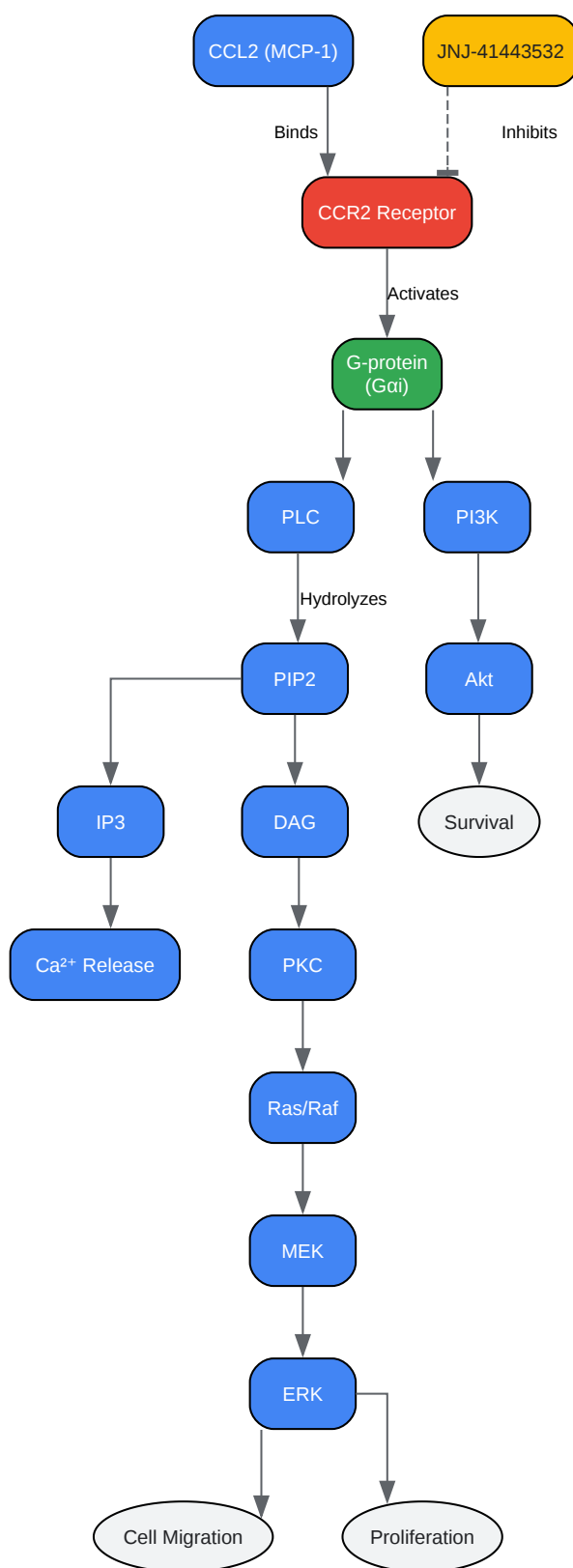
- CCR2-expressing cells (e.g., THP-1 human monocytic cell line)
- **JNJ-41443532** stock solution
- Recombinant human CCL2 (MCP-1)
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Transwell inserts (with appropriate pore size for monocytes, e.g., 5 µm)
- 24-well companion plates
- Cell viability reagent (e.g., Calcein-AM) or flow cytometer
- Incubator (37°C, 5% CO₂)

Procedure:

- **Cell Preparation:** Culture CCR2-expressing cells according to standard protocols. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1×10^6 cells/mL.
- **Compound Preparation:** Prepare serial dilutions of **JNJ-41443532** in assay medium to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
- **Chemoattractant Preparation:** Prepare a solution of CCL2 in assay medium at a concentration known to induce optimal chemotaxis (e.g., 10 ng/mL).
- **Assay Setup:** a. Add 600 μ L of the CCL2 solution to the lower wells of the 24-well plate. Add assay medium without CCL2 to control wells. b. In separate tubes, pre-incubate 100 μ L of the cell suspension with 100 μ L of the **JNJ-41443532** dilutions (or vehicle control) for 30 minutes at 37°C. c. Carefully place the Transwell inserts into the wells of the 24-well plate. d. Add 100 μ L of the pre-incubated cell/compound mixture to the upper chamber of each Transwell insert.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
- **Quantification of Migration:** a. Carefully remove the Transwell inserts. b. Quantify the number of cells that have migrated to the lower chamber. This can be done by adding a cell viability reagent and measuring fluorescence, or by collecting the cells from the lower chamber and counting them using a flow cytometer.
- **Data Analysis:** Calculate the percentage of inhibition of cell migration for each concentration of **JNJ-41443532** compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway

JNJ-41443532 acts as an antagonist at the CCR2 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).



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References

- 1. JNJ-41443532 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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- To cite this document: BenchChem. [JNJ-41443532 stability and storage conditions for laboratory use.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608220#jnj-41443532-stability-and-storage-conditions-for-laboratory-use]

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